molecular formula C16H18N2O7S2 B1212904 替莫西林 CAS No. 66148-78-5

替莫西林

货号: B1212904
CAS 编号: 66148-78-5
分子量: 414.5 g/mol
InChI 键: BVCKFLJARNKCSS-DWPRYXJFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Temocillin is a beta-lactam antibiotic that is used to treat infections caused by gram-negative bacteria. It is a narrow-spectrum antibiotic that is effective against a limited range of bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. Temocillin is a relatively new antibiotic that was first introduced in the 1990s, and it has been used primarily in Europe and Asia.

科学研究应用

抗菌药物管理

替莫西林作为一种潜在的碳青霉烯类药物节约抗生素而闻名 . 它对扩展谱β-内酰胺酶(ESBL)产生肠杆菌科细菌和碳青霉烯类耐药肠杆菌科细菌(CRE)特别有效,这些细菌是全球性的重大威胁 . 替莫西林的使用对于保持碳青霉烯类药物的疗效至关重要,因为它为由这些耐药细菌引起的感染提供了替代治疗方案。

泌尿道感染(UTIs)

在治疗尿路感染,特别是由KPC产生细菌引起的无并发症尿路感染方面,替莫西林显示出有希望的结果 . 研究表明,在无并发症的尿路感染中,替莫西林的治愈率很高,但在并发症尿路感染(包括肾盂肾炎)中,标准静脉注射治疗后的复发率和临床失败率较高 .

血流感染

替莫西林被用于管理血流感染,因为它对ESBL产生肠杆菌科细菌和KPC产生肠杆菌科细菌有效 . 替莫西林对微生物群的有利特征以及低风险的艰难梭菌感染使其成为门诊治疗的合适选择 .

肺炎治疗

对于肺炎,特别是吸入性肺炎,替莫西林通常与其他抗生素(如甲硝唑)联用以增强其疗效 . 这种联合治疗在医院环境中特别有益,因为在医院环境中,多重耐药菌是一个令人担忧的问题。

腹腔内感染

在复杂腹腔内感染的情况下,建议替莫西林与甲硝唑联用 . 这种方法是管理腹腔内感染的更广泛策略的一部分,通常需要多种药物方案。

手术部位和骨关节感染

替莫西林可用于治疗手术部位和骨关节结构的感染 . 替莫西林对抗耐药菌株的能力使其成为术后护理以及骨骼和关节感染管理的宝贵工具。

安全和危害

The undesirable effects of temocillin are those of any β-lactam antibiotic . In particular, it has been associated with angioedema and anaphylaxis in penicillin-allergic patients . Animal studies have not shown any induction of Clostridium difficile infection .

未来方向

There is a need for further studies to support appropriate dosing recommendations and determination of clinical breakpoints . The revival of temocillin is one example of the approach to meet present challenges by re-examining older ‘forgotten’ compounds that may prove useful .

生化分析

Biochemical Properties

Temocillin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins, which are essential enzymes in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By binding to these proteins, temocillin prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death . Temocillin is resistant to hydrolysis by most β-lactamases, including extended-spectrum β-lactamases and AmpC β-lactamases, due to the presence of a methoxy group at the 6-α position .

Cellular Effects

Temocillin exerts its effects on various types of cells by inhibiting cell wall synthesis, which is crucial for bacterial survival. This inhibition leads to cell lysis and death in susceptible bacteria. Temocillin does not significantly affect Gram-positive bacteria, anaerobes, or Pseudomonas aeruginosa due to its specific activity against Gram-negative bacteria . The compound influences cell signaling pathways by disrupting the integrity of the bacterial cell wall, leading to the activation of autolytic enzymes and subsequent cell death .

Molecular Mechanism

The molecular mechanism of temocillin involves binding to penicillin-binding proteins, which are enzymes involved in the final stages of peptidoglycan synthesis. By inhibiting these enzymes, temocillin prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and cell lysis . Temocillin’s stability against β-lactamases is due to the methoxy group at the 6-α position, which prevents the hydrolysis of the β-lactam ring by these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, temocillin has shown stability over time, maintaining its antibacterial activity during prolonged exposure. Studies have demonstrated that temocillin remains effective against resistant Gram-negative bacteria even after extended periods . The compound’s stability is attributed to its resistance to β-lactamase hydrolysis and its ability to maintain its structure under various conditions .

Dosage Effects in Animal Models

In animal models, the effects of temocillin vary with different dosages. At therapeutic doses, temocillin effectively treats infections caused by susceptible Gram-negative bacteria without significant adverse effects . At higher doses, temocillin may cause toxicity, including nephrotoxicity and hepatotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

Temocillin is primarily metabolized in the liver, where it undergoes hydrolysis to form inactive metabolites. The compound is excreted mainly through the kidneys, with a small fraction being eliminated via bile . Temocillin’s stability against β-lactamases ensures that it remains active during its passage through the body, maintaining its antibacterial activity until excretion .

Transport and Distribution

Temocillin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution . Temocillin’s distribution is influenced by its hydrophilic nature, allowing it to penetrate tissues and reach sites of infection effectively .

Subcellular Localization

Temocillin’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to the cell wall, ensuring its activity against penicillin-binding proteins . Temocillin’s localization within the cell wall is crucial for its ability to inhibit peptidoglycan synthesis and induce cell lysis .

属性

IUPAC Name

(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCKFLJARNKCSS-DWPRYXJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009398
Record name Negaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66148-78-5
Record name Temocillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66148-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocillin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Negaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Temocillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMOCILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Temocillin
Reactant of Route 2
Temocillin
Reactant of Route 3
Temocillin
Reactant of Route 4
Temocillin
Reactant of Route 5
Temocillin
Reactant of Route 6
Temocillin
Customer
Q & A

A: Temocillin, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria. These proteins are essential for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. [, ] By binding to PBPs, temocillin disrupts cell wall integrity, ultimately leading to bacterial cell death. [, ]

A: Despite being structurally similar to ticarcillin, an antibiotic with antipseudomonal properties, temocillin shows limited effectiveness against Pseudomonas aeruginosa. [] This is primarily attributed to the presence of a 6-α-methoxy group in temocillin, which alters its interaction with PBP3, an essential PBP in P. aeruginosa. [] This alteration leads to reduced stability of the PBP3-temocillin complex and a faster off-rate, rendering it less effective against this particular bacterium. []

ANone: Temocillin has the molecular formula C16H20N2O8S and a molecular weight of 424.4 g/mol.

A: Yes, molecular dynamics simulations have been used to analyze the interaction between temocillin and PenA1, a class A β-lactamase. [] These simulations revealed that the 6-methoxy group in temocillin hinders its hydrolysis by PenA1. [] This is because the 6-methoxy group interferes with the positioning of key active site residues (K73 and S130) and displaces the catalytic water molecule, thus slowing down acylation and blocking deacylation. []

A: Temocillin demonstrates good stability in various storage conditions relevant to outpatient parenteral antimicrobial therapy (OPAT). [, ] When reconstituted with 0.3% citrate buffer at pH 7 and stored in polypropylene infusion bags or polyisoprene elastomeric pumps, it retains ≥90% of its initial concentration for 72 hours at 4°C, 25°C, and 32°C. [] At 37°C, while stable for the first 24 hours, its concentration drops below 90% after this point. []

A: Yes, temocillin is compatible with elastomeric infusion devices for OPAT. Studies have demonstrated that temocillin reconstituted with 0.3% citrate buffer at pH 7 can be stored in these devices under refrigerated conditions (2–8°C) for up to 14 days, meeting the UK NHS Yellow Cover Document acceptance criteria. [, ] This makes it a suitable option for outpatient intravenous administration. [, ]

A: Like other beta-lactams, the percentage of time that the free drug concentration remains above the MIC (%fT>MIC) is the PK/PD index most closely associated with temocillin's efficacy. []

A: Yes, temocillin exhibits saturable protein binding. [, , ] This means that as temocillin concentration increases, the proportion of unbound drug also increases. [, , ] This phenomenon is particularly important in critically ill patients, who often have lower plasma protein levels, potentially leading to higher unbound temocillin concentrations. []

A: Research suggests that temocillin demonstrates moderate penetration into the cerebrospinal fluid (CSF), with a median penetration of 12.1% at steady state in neurocritically ill patients. [] This penetration is influenced by several factors, including inflammation and the function of the blood-brain barrier. []

A: Temocillin can be administered both intravenously and intramuscularly, with similar pharmacokinetic profiles observed for both routes. []

A: Yes, temocillin has been studied in various animal models of infection, including murine models of urinary tract infection (UTI), peritonitis, and pneumonia. [, , , , ] These studies have demonstrated its efficacy against various Enterobacteriaceae, including strains producing ESBLs and some carbapenemases. [, , , , ]

A: Research suggests that temocillin is a promising candidate for OPAT due to its stability in solution, its activity against a range of Enterobacterales, and its favorable safety profile. [, , , ] Studies evaluating the clinical efficacy of temocillin in OPAT settings are ongoing. [, , ]

A: Resistance to temocillin can arise through various mechanisms, including: * Reduced outer membrane permeability: This can occur due to mutations in porin genes, such as nmpC. [] * Efflux pump overexpression: Overexpression of efflux pumps, such as AcrD and MdtABCD, can extrude temocillin from the bacterial cell, reducing its intracellular concentration. [, ] * Hydrolysis by carbapenemases: While temocillin is stable against many β-lactamases, it can be hydrolyzed by some carbapenemases, notably those belonging to the OXA-48 group. [, , ]

A: While temocillin generally retains activity against ESBL-producing Enterobacterales, cross-resistance can occur with other β-lactam antibiotics, especially if resistance is mediated by efflux pump overexpression or porin mutations. [, ]

A: Several analytical methods have been employed for the quantification of temocillin, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-high-performance liquid chromatography (UHPLC). [, , , ] These techniques are essential for studying the pharmacokinetics of temocillin in various biological matrices, such as plasma, urine, and epithelial lining fluid. [, , , ]

A: Each alternative has its own advantages and disadvantages. While carbapenems offer broad-spectrum coverage, resistance is a growing concern. Ceftolozane/tazobactam and ceftazidime/avibactam have a narrower spectrum compared to carbapenems but might be less impacted by resistance. [, ] Fosfomycin, while active against many multidrug-resistant Enterobacterales, is prone to rapid resistance development when used as monotherapy. [] Choosing the most appropriate antibiotic requires careful consideration of the patient's clinical presentation, local resistance patterns, and the potential for adverse effects. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。